molecular formula C4H5BrCl2N2 B6222360 4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride CAS No. 2758001-01-1

4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride

Cat. No.: B6222360
CAS No.: 2758001-01-1
M. Wt: 231.9
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Description

4-Bromo-2-(chloromethyl)-1H-imidazole hydrochloride is a halogenated imidazole derivative. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and as an intermediate in the synthesis of various biologically active molecules. The presence of both bromine and chlorine atoms in the molecule makes it a versatile building block for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride typically involves the halogenation of imidazole derivatives. One common method starts with the bromination of 2-methylimidazole to introduce the bromine atom at the 4-position. This is followed by chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 2-position. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality output.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms. These reactions can be used to introduce various functional groups.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, which can modify the electronic properties of the molecule.

    Coupling Reactions: The bromine atom allows for palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as dimethylformamide.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, and amines.

    Oxidation Products: Oxidized imidazole derivatives.

    Reduction Products: Reduced imidazole derivatives.

    Coupling Products: Biaryl or heteroaryl compounds.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Catalysis: Acts as a ligand in metal-catalyzed reactions.

Biology and Medicine:

    Antimicrobial Agents: Potential use in the development of new antimicrobial compounds.

    Enzyme Inhibitors: Can be modified to create inhibitors for specific enzymes.

Industry:

    Material Science: Used in the synthesis of polymers and advanced materials.

    Chemical Sensors: Incorporated into sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of halogen atoms can enhance binding affinity through halogen bonding interactions. The imidazole ring can also participate in hydrogen bonding and π-π stacking interactions, contributing to its biological activity.

Comparison with Similar Compounds

    4-Bromo-2-methyl-1H-imidazole: Lacks the chloromethyl group, making it less versatile for further modifications.

    2-(Chloromethyl)-1H-imidazole: Lacks the bromine atom, which limits its use in coupling reactions.

    4-Chloro-2-(bromomethyl)-1H-imidazole: Similar but with reversed positions of halogen atoms, which can affect reactivity and applications.

Uniqueness: 4-Bromo-2-(chloromethyl)-1H-imidazole hydrochloride is unique due to the presence of both bromine and chlorine atoms, which allows for a wide range of chemical transformations

Properties

CAS No.

2758001-01-1

Molecular Formula

C4H5BrCl2N2

Molecular Weight

231.9

Purity

95

Origin of Product

United States

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